Copper tellurite is an inorganic compound with the chemical formula CuTe, commonly referred to as copper(II) telluride. It occurs naturally as a rare mineral known as vulcanite. The compound is classified under the category of tellurides, which are compounds containing tellurium in combination with a more electropositive element, in this case, copper.
Copper telluride can be sourced from the electrorefining process of copper, where it is often found in anodic slimes. Additionally, it can be synthesized through various chemical methods, making it accessible for scientific and industrial applications.
Copper telluride falls under the category of binary compounds and is specifically classified as a telluride. Its oxidation state for copper is +2, and it can exist in different forms based on its synthesis conditions.
Several methods have been developed for the synthesis of copper telluride:
Copper telluride has a crystalline structure characterized by its unique arrangement of copper and tellurium atoms. The compound typically adopts a tetragonal or cubic crystal system depending on the synthesis conditions.
The crystal structure plays a crucial role in determining its physical properties and reactivity .
Copper telluride undergoes several significant chemical reactions:
The mechanism of action for copper telluride primarily relates to its electronic properties and interactions with other materials:
The compound's unique physical characteristics make it suitable for various applications in electronics and materials science .
Copper telluride has several scientific uses:
Electrodeposition enables precise compositional control of copper telluride thin films through low-temperature aqueous processing. As demonstrated by Hanyang University researchers, potentiostatic deposition in nitric acid-based electrolytes (pH 1.0) facilitates co-reduction of Cu²⁺ (from Cu(NO₃)₂) and Te⁴⁺ (from TeO₂). Cyclic voltammetry identified critical reduction potentials near −0.1 V vs. Ag/AgCl, with Cu:Te ratios dictated by ion concentration ratios and applied potential [1] [7]. Films deposited at 5mM Cu²⁺/10mM Te⁴⁺ yielded CuTe (1:1) phases, while 10mM Cu²⁺/5mM Te⁴⁺ produced Cu₂Te-rich layers. Post-deposition mechanical exfoliation enabled direct property measurement, revealing that the 1:1 CuTe composition exhibited exceptional thermoelectric power factors (127 μW/m·K²) attributed to carrier filtering at phase interfaces [1].
Table 1: Electrodeposition Parameters and Resulting Copper Telluride Film Properties
Cu²⁺:Te⁴⁺ Ratio (mM) | Applied Potential (V) | Composition (Cu:Te) | Electrical Conductivity (S/cm) | Power Factor (μW/m·K²) |
---|---|---|---|---|
10:5 | -0.15 | 1.75:1 | 1,850 | 89 |
7.5:7.5 | -0.10 | 1.5:1 | 2,100 | 104 |
5:10 | -0.05 | 1:1 | 3,450 | 127 |
Template-assisted electrodeposition further enables nanostructure fabrication. Using polycarbonate membranes (50–100 nm pores), researchers synthesized phase-pure Cu₁.₇₅Te nanowires from acidic CuSO₄/TeO₂ baths at 30°C. Nanowires exhibited hexagonal crystallinity and bandgap widening (3.09–3.23 eV) compared to bulk material—a quantum confinement effect [4] [8].
These autoclave-based methods facilitate nanostructure formation through controlled thermochemical reactions. Solvothermal synthesis of Cu₁.₇₅Te nanosheets employed ethylene glycol as both solvent and reducing agent, converting TeO₂ to Te²⁻ while reducing Cu²⁺ to Cu⁺. Dodecylsulfate-intercalated copper hydroxide templates guided 2D growth, yielding single-crystalline nanosheets <10 nm thick with micrometer lateral dimensions. Phonon scattering at nanosheet boundaries reduced lattice thermal conductivity by 60%, enhancing thermoelectric ZT values [3].
A two-step wet chemical method achieved single-crystalline Cu₇Te₄ nanorods: First, Te nanorods were electrodeposited from ionic liquids; subsequently, immersion in Cu²⁺/ascorbic acid solution triggered a disproportionation reaction (3Te + 4Cu²⁺ → Cu₇Te₄ + Te⁴⁺). Room-temperature transformation preserved nanorod morphology while enabling stoichiometric control via Cu²⁺ concentration [2].
Table 2: Hydrothermal/Solvothermal Reaction Conditions and Products
Method | Precursors | Temperature/Time | Product | Morphology |
---|---|---|---|---|
Ethylene glycol solvothermal | Cu(OH)₂/TeO₂ | 200°C, 24h | Cu₁.₇₅Te | 2D nanosheets |
Disproportionation | Te nanorods + Cu²⁺/ascorbic acid | RT, 1h | Cu₇Te₄ | Single-crystal nanorods |
Though less direct than solution-based routes, sulfidation enables copper recovery from tellurium-rich industrial residues. In one approach, copper sulfide (Cu₂S) reacts with tellurium vapor or dissolved Te species under controlled atmospheres:
2 Cu₂S(s) + 3 Te(g) → 2 Cu₂Te(s) + S₂(g)
Thermodynamic calculations confirm feasibility above 500°C, with reaction kinetics governed by Te partial pressure. This method converts low-value byproducts (e.g., anode slimes from copper refining) into functional Cu₂Te for thermoelectrics or battery anodes [3]. Phase purity depends critically on stoichiometric balancing and off-gas management to prevent secondary phases like CuTe.
High-vacuum techniques provide exceptional film purity and adhesion. Sputtering and e-beam evaporation deposit copper telluride via physical vapor transport, with composition controlled by target stoichiometry or co-evaporation rates. Compared to electrodeposition, vacuum methods eliminate solvent-related contaminants but require higher capital costs and longer processing times [1]. Bhuvaneswari et al. demonstrated that substrate temperature during e-beam evaporation critically influences crystallinity: Films deposited at 300°C exhibited 5x higher carrier mobility than room-temperature equivalents due to reduced grain boundary scattering [7].
Table 3: Vacuum Deposition Techniques for Copper Telluride Films
Method | Pressure Range (Torr) | Substrate Temperature (°C) | Film Characteristics |
---|---|---|---|
RF Sputtering | 10⁻³ – 10⁻⁵ | 200–400 | Dense, polycrystalline |
E-beam Evaporation | 10⁻⁶ – 10⁻⁸ | 25–300 | High purity, columnar growth |
Chemical Vapor Deposition | 10⁻¹ – 10⁻³ | 400–600 | Epitaxial on matched substrates |
Mechanochemistry leverages high-energy ball milling to induce solid-state reactions between elemental or precursor powders. While not explicitly detailed in the search results for copper telluride, analogous chalcogenide synthesis involves milling Cu and Te powders under inert atmosphere. Repeated fracture and cold-welding create nanocomposites with metastable phases. Subsequent annealing crystallizes Cu₂₋ₓTe with grain sizes <50 nm. The method’s scalability suits thermoelectric applications where nanoscale grain boundaries reduce thermal conductivity. Defect engineering via controlled milling duration enables vacancy concentration tuning—critical for optimizing plasmonic response in near-infrared [6].
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